molecular formula C23H17NO6 B11126382 2-(Furan-2-ylmethyl)-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-(Furan-2-ylmethyl)-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11126382
M. Wt: 403.4 g/mol
InChI Key: IDNPEKQXWRKCSI-UHFFFAOYSA-N
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Description

2-[(furan-2-yl)methyl]-1-(4-hydroxy-3-methoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a unique fusion of furan, chromeno, and pyrrole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(furan-2-yl)methyl]-1-(4-hydroxy-3-methoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a furan derivative, followed by the introduction of the chromeno and pyrrole rings through a series of condensation and cyclization reactions. Specific reagents and catalysts, such as Lewis acids or bases, are often employed to facilitate these transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization. The scalability of the synthesis process is crucial for its application in large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-[(furan-2-yl)methyl]-1-(4-hydroxy-3-methoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents onto the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield quinone derivatives, while reduction could produce alcohols or amines

Scientific Research Applications

2-[(furan-2-yl)methyl]-1-(4-hydroxy-3-methoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione has been explored for various scientific research applications:

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It has potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Preliminary studies suggest its potential as an anticancer, antimicrobial, or anti-inflammatory agent.

    Industry: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as organic semiconductors or photovoltaic cells.

Mechanism of Action

The mechanism of action of 2-[(furan-2-yl)methyl]-1-(4-hydroxy-3-methoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Furan Derivatives: Compounds like furan-2-carboxaldehyde share the furan moiety and exhibit similar reactivity.

    Chromeno Derivatives: Molecules such as chromeno[2,3-b]pyridine have structural similarities and comparable chemical properties.

    Pyrrole Derivatives: Compounds like pyrrole-2-carboxylic acid are related due to the presence of the pyrrole ring.

Uniqueness

What sets 2-[(furan-2-yl)methyl]-1-(4-hydroxy-3-methoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione apart is its unique combination of these three moieties, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C23H17NO6

Molecular Weight

403.4 g/mol

IUPAC Name

2-(furan-2-ylmethyl)-1-(4-hydroxy-3-methoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C23H17NO6/c1-28-18-11-13(8-9-16(18)25)20-19-21(26)15-6-2-3-7-17(15)30-22(19)23(27)24(20)12-14-5-4-10-29-14/h2-11,20,25H,12H2,1H3

InChI Key

IDNPEKQXWRKCSI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2C3=C(C(=O)N2CC4=CC=CO4)OC5=CC=CC=C5C3=O)O

Origin of Product

United States

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